molecular formula C12H22N2O3 B6187151 rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate CAS No. 2382566-10-9

rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate

Cat. No. B6187151
CAS RN: 2382566-10-9
M. Wt: 242.3
InChI Key:
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Description

Rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate, also known as rac-tert-butylcyclohexanecarboxylate, is an organic compound with a cyclic structure. It is a chiral molecule, meaning it has two different forms, and is used in a variety of applications ranging from synthetic organic chemistry to drug synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for rac-tert-butylcyclohexanecarboxylate.

Scientific Research Applications

Rac-tert-butylcyclohexanecarboxylate has a variety of scientific research applications. It has been used as a chiral ligand in asymmetric catalysis, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of drugs. It has also been used as a ligand in the synthesis of chiral polymers, as a reagent in the synthesis of organic fluorophores, and as a reagent in the synthesis of organic dyes.

Mechanism of Action

Rac-tert-butylcyclohexanecarboxylate functions as a chiral ligand in asymmetric catalysis. In this process, the ligand binds to a metal center, such as a transition metal, and forms a chiral complex. This complex then acts as a catalyst to promote the synthesis of a desired product. The chiral complex is able to selectively promote the formation of one enantiomer of the product over the other.
Biochemical and Physiological Effects
Rac-tert-butylcyclohexanecarboxylate is not known to have any significant biochemical or physiological effects. It is not known to have any effect on enzymes or other proteins, or to produce any significant metabolic or hormonal changes.

Advantages and Limitations for Lab Experiments

Rac-tert-butylcyclohexanecarboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is a chiral molecule, meaning it can be used to selectively promote the formation of one enantiomer of a product over the other. A limitation is that it is a relatively expensive reagent, making it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylateylcyclohexanecarboxylate. One potential direction is the use of the compound as a chiral ligand in the synthesis of new drugs. Additionally, the compound could be used as a catalyst in the synthesis of organic fluorophores or dyes. It could also be used as a reagent in the synthesis of chiral polymers. Finally, the compound could be used as a reagent in the synthesis of other organic compounds.

Synthesis Methods

Rac-tert-butylcyclohexanecarboxylate can be synthesized through a variety of methods, including the use of a Grignard reaction and a Wittig reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium bromide, to form a Grignard intermediate. This intermediate is then reacted with a carboxylic acid, such as cyclohexanecarboxylic acid, to form the desired rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylateylcyclohexanecarboxylate product. The Wittig reaction involves the use of a Wittig reagent, such as triphenylphosphonium bromide, and a carboxylic acid, such as cyclohexanecarboxylic acid, to form the desired rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylateylcyclohexanecarboxylate product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate involves the reaction of tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate with racemic acid chloride.", "Starting Materials": [ "tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate", "racemic acid chloride" ], "Reaction": [ "Add tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate to a solution of racemic acid chloride in anhydrous dichloromethane.", "Add triethylamine to the reaction mixture to act as a base.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with dichloromethane.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

2382566-10-9

Molecular Formula

C12H22N2O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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